Hexachlorocyclohexane

Description

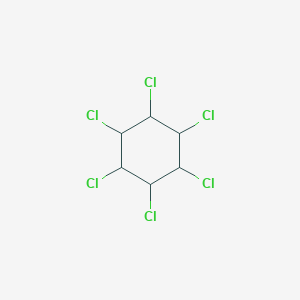

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6-hexachlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl6, Array | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.675, 1.9 g/cm³ | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |

CAS No. |

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lindane [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HCH [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | zeta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | eta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | theta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .delta.-Lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BHC or HCH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVM9A2N49K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM80ODM9PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .EPSILON.-1,2,3,4,5,6-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV2D256Z3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NEE7PCAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .DELTA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Fate and Transport of Hexachlorocyclohexane Isomers

Distribution and Partitioning in Environmental Compartments

Once released into the environment, HCH isomers partition between the atmosphere, water, soil, and sediment. nih.gov Their semi-volatile nature allows for distribution to all environmental media. cdc.gov The specific partitioning behavior of each isomer is dictated by its individual properties, such as vapor pressure and water solubility.

Atmospheric Transport and Deposition

The atmosphere is a primary medium for the global distribution of HCH isomers. researchgate.net Their relatively high volatility and persistence facilitate transport over vast distances, leading to their detection in remote regions like the Arctic. researchgate.netlindane.orgacs.org

The semi-volatile nature of HCH isomers allows them to undergo a process known as "global fractionation" or "multi-hop" transport. copernicus.orgresearchgate.net This involves cycles of volatilization from warmer regions, atmospheric transport, and subsequent deposition in cooler climates. copernicus.orgcopernicus.org This mechanism explains the presence of HCH in pristine environments far from original sources. pbl.nl For instance, β-HCH has been found to reach the Arctic primarily through the slower process of long-range oceanic transport, in contrast to α-HCH, which is predominantly transported through the atmosphere. researchgate.netnih.govscienceopen.com The atmospheric lifetime of γ-HCH is estimated to be around 96 days, which is sufficient for long-range transport. acs.org

The different isomers exhibit varying transport potentials. α-HCH, being one of the most volatile isomers, readily partitions into the atmosphere. copernicus.org Studies have shown that while technical HCH use has been phased out in many countries, secondary emissions from contaminated soils and oceans now control the atmospheric concentrations. osf.io

The exchange of HCH isomers between the atmosphere and surface media is a dynamic, bidirectional process. koreascience.kr The direction of the flux—whether from air to surface (deposition) or surface to air (volatilization)—is influenced by factors like temperature, wind speed, and the concentration gradient between the compartments. d-nb.infocopernicus.org

Air-Water Exchange: Oceans can act as both a sink and a source for atmospheric HCH. copernicus.org Studies in the North Atlantic and Arctic Oceans have shown net deposition for α-HCH and γ-HCH. copernicus.org For example, air-sea exchange fluxes over the northwest Pacific Ocean indicated that oceans are an important sink for atmospheric HCH. cdc.gov Conversely, in some regions, surface waters have become saturated to the point of becoming a secondary source through volatilization. sswm.info In Resolute Bay, the ocean surface water was found to be near equilibrium with atmospheric γ-HCH levels, with a slight potential for volatilization of α-HCH. nih.gov

Air-Soil Exchange: The soil acts as a major reservoir for HCH isomers. osf.iocopernicus.org The exchange between air and soil is influenced by soil organic matter content and temperature. d-nb.info In some rural areas, HCH isomers in the soil are close to equilibrium with the atmosphere, with tendencies for volatilization during warm periods and deposition during cold periods. copernicus.org This coupling demonstrates that soil emissions can control local atmospheric levels of HCH. copernicus.org

Volatilization is a significant pathway for HCH to enter the atmosphere from contaminated soil and, to a lesser extent, water. nih.govcdc.gov The rate of volatilization is dependent on the isomer's vapor pressure, soil properties, temperature, and moisture content. frontiersin.org For instance, a study on γ-HCH applied as a seed treatment confirmed that 12–30% of the pesticide volatilized within six weeks of planting. nih.gov The high volatility of HCH means that even after application to soil, a substantial fraction can be re-emitted into the atmosphere. sswm.info Soils and surface waters containing HCH act as diffuse, non-point sources to the atmosphere, maintaining detectable concentrations long after primary use has ceased. sswm.info

Air-Water and Air-Soil Exchange Processes

Occurrence and Mobility in Soil and Sediment Systems

Soil and sediment are the primary sinks and long-term reservoirs for HCH isomers in the environment. iwaponline.comtandfonline.com The persistence and accumulation of these compounds in terrestrial and aquatic sediments pose a continuous threat due to their potential for remobilization. tandfonline.com

Residues of HCH have been reported in soil and sediment samples globally. iwaponline.comnih.gov Concentrations can vary significantly, with particularly high levels found near former manufacturing plants and agricultural areas where technical HCH was heavily used. iwaponline.comresearchgate.net For example, topsoil from a pesticide-contaminated site in Southwest China showed HCH concentrations ranging from 1,890 to 205,000 ng/g. iwaponline.com In contrast, concentrations in surface sediments from the Arctic Ocean were much lower, ranging from 0.29 to 3.05 ng/g. iwaponline.com The β-HCH isomer is often found to be the most persistent and dominant isomer in soil and sediment samples due to its lower volatility and resistance to degradation. iwaponline.comresearchgate.net

Global Scenario of Residual HCH in Soil and Sediments

| Country/Region | Sampling Site | Concentration (ng/g) | Reference |

|---|---|---|---|

| China | Surface sediment from northern Bering Sea, Chukchi Sea and adjacent Arctic Ocean | 0.29–3.05 | iwaponline.com |

| Southern Italy | Surface soil from territory of Benevento Province | Not Detected – 0.72 | iwaponline.com |

| Southern Italy | Sediment from Gulf of Naples and Salerno | 0.37–1.10 | iwaponline.com |

| Northwest Mexico | Residential soil & agricultural drain sediments | 0.49–2.0 | iwaponline.com |

| South Africa | Sediments from various lakes and wetlands | 26.3–282 | iwaponline.com |

| Southwest China | Top soil and deep soil from pesticide-contaminated site | 1,890–205,000 (top) & 50–21,300 (deep) | iwaponline.com |

| Nepal | Surface soil from four cities | 5.0 | iwaponline.com |

The mobility of HCH isomers in soil and their potential to leach into groundwater are primarily governed by their sorption characteristics. nih.govcdc.gov Adsorption to soil particles is a key process that retards the movement of HCH. cdc.gov

The extent of adsorption is strongly correlated with the organic carbon content of the soil. nih.govcdc.govirost.ir Generally, HCH isomers have low to moderate mobility in soils. nih.govcdc.gov The organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to sorb to soil organic matter. Reported Koc values for γ-HCH range from 641 to 3,362, indicating a moderate potential for adsorption. cdc.gov For instance, in a sandy soil with low organic carbon, the Koc for γ-HCH was measured at 3,362, while in a mineral soil with higher organic carbon, it was 832. cdc.gov

The presence of black carbon from incomplete combustion can also influence sorption, with isomers showing varying affinities (α-HCH > β-HCH > δ-HCH). nih.govcdc.gov While adsorption is a significant process, leaching to groundwater can still occur, particularly in soils with low organic carbon content. nih.govcdc.gov Monitoring studies have confirmed the migration of γ-HCH to groundwater, indicating that under certain conditions, leaching can be a relevant transport pathway. cdc.gov

Soil Organic Carbon Partitioning Coefficients (Koc) for γ-HCH

| Soil/Sediment Type | Organic Carbon Content (%) | Measured Koc | Reference |

|---|---|---|---|

| Sediment (Australia) | 0.44 | 2,164 | cdc.gov |

| Mineral Soil | 1.26 | 832 | cdc.gov |

| Sandy Soil | 0.105 | 3,362 | cdc.gov |

Influence of Soil Characteristics on This compound (B11772) Retention

The persistence and movement of this compound (HCH) isomers in the environment are significantly governed by their interaction with soil. Key soil properties, including organic matter content, clay mineral composition, and pH, dictate the extent to which these compounds are retained or transported. csic.esfao.org

Soil organic matter (SOM) is a primary factor in the sorption of nonionic organic chemicals like HCH. epa.gov The affinity of HCH for organic matter is isomer-specific, meaning different isomers bind to it with varying strengths. csic.es For instance, β-HCH is noted for its ability to rapidly bind with soil organic matter, which contributes to its resilience against evaporation compared to other isomers. researchgate.net Generally, soils with higher organic carbon content exhibit greater retention of HCH, which can reduce its bioavailability for microbial degradation. csic.esepa.gov

Clay content and mineralogy also play a crucial role. fao.org In soils where organic matter is scarce, clay content and free iron oxides become more significant in the sorption of lindane (γ-HCH). cabidigitallibrary.org The sorption of hydrophobic organic compounds (HOCs) onto clay surfaces can even dominate over organic matter partitioning if the clay-to-organic carbon ratio is high. ut.ac.ir The type of clay mineral influences the sorption capacity; for example, kaolinite's ability to retain HOCs is affected by the inorganic cations sorbed onto it and the potential for hydrogen bonding. nih.gov

Soil pH affects the surface charge of soil colloids and the chemical form of contaminants, thereby influencing sorption. fao.orgepa.gov HCH degradation in soil is generally favored at near-neutral pH levels. nih.gov Acidic conditions, such as those found in parts of some contaminated sites, can inhibit the biodegradation of isomers like α-HCH. acs.org

Soil moisture content is another critical variable. epa.gov Higher moisture levels can promote anoxic conditions, which have been shown to enhance the degradation of HCH isomers. bioline.org.br Conversely, dry soils tend to retain organic compounds more strongly as water molecules, which would otherwise compete for sorption sites, are less available. epa.gov The diffusion of lindane in soil is strongly influenced by water content, along with bulk density and temperature. cabidigitallibrary.org

The interplay of these characteristics creates a complex system where the fate of each HCH isomer is determined by the specific properties of the soil it contaminates. csic.esfao.org

Presence and Dynamics in Aquatic Environments (Surface Water and Groundwater)

This compound (HCH) isomers are frequently detected in both surface water and groundwater systems due to historical agricultural use and improper disposal. tandfonline.comcdc.gov Their distribution and behavior in these environments are dictated by both their chemical properties and the characteristics of the aquatic system.

In aquatic environments, HCH isomers exist in both a dissolved phase and a particulate phase, sorbed to suspended solids. dss.go.thepa.gov The distribution between these two phases is crucial for their transport and fate. Due to their relatively high water solubility compared to other organochlorine pesticides, HCH isomers are often found predominantly in the dissolved phase in water. dss.go.th However, partitioning to suspended particles does occur and is an important transport mechanism, especially during events like spring floods that cause erosion and carry contaminated sediment downstream. nih.gov

Studies have shown that the concentrations of HCH isomers can vary significantly between the dissolved and particulate phases depending on the specific isomer and environmental conditions. researchgate.net For example, after agricultural application, γ-HCH can be released into surface water through runoff, either dissolved or adsorbed to particulates. cdc.gov The partitioning behavior is influenced by factors such as water temperature and the amount of suspended organic matter. dss.go.thepa.gov Fugacity ratio calculations have suggested that γ-HCH tends to deposit from the air into the water. figshare.com The movement of HCH with suspended sediments is a recognized pathway for its distribution in aquatic systems; for instance, Lake Ontario received significant inputs of α-HCH via sediment loading from the Niagara River. cdc.gov

Groundwater contamination by HCH is a significant environmental concern, often resulting from industrial waste disposal and agricultural leaching. cdc.govnih.gov HCH isomers have low to moderate mobility in soils, but monitoring studies confirm their capacity to leach into groundwater. cdc.gov Once in the groundwater, HCH can form contaminant plumes that migrate with the flow of the aquifer. acs.orgnih.gov

Concentrations of HCH in groundwater can be substantially higher than in surface water, particularly near former manufacturing or disposal sites. cdc.govajol.info For example, at a site where HCH wastes were stored in unlined trenches, groundwater concentrations for α-, γ-, and δ-HCH ranged from 30 to 420 µg/L. cdc.gov Another study in India found total HCH concentrations in groundwater samples ranging up to 2150 ng/L. tandfonline.com

The migration of these groundwater plumes is a complex process. At one contaminated site, a bifurcated plume was observed, with one lobe moving through an acidic zone where biodegradation was inhibited, and another moving through a near-neutral zone where enantioselective degradation of α-HCH was evident. acs.org The composition of the HCH mixture can change as the plume migrates due to processes like biodegradation. acs.org The presence of a dense nonaqueous phase liquid (DNAPL) containing HCH isomers can act as a long-term source of groundwater contamination, slowly releasing the compounds into the aquifer over time. nih.gov The movement of contaminants can be influenced by rainfall, which can cause desorption from soil particles and facilitate migration. mdpi.com

Table 1: Concentration of HCH Isomers in Surface Water and Groundwater from Various Studies

Data sourced from tandfonline.comcdc.govajol.info. n.d. = not detected.

Dissolved and Particulate Phases in Water Bodies

Bioaccumulation and Trophic Transfer

The persistence and lipophilicity of this compound (HCH) isomers facilitate their accumulation in living organisms and magnification through food webs. north-slope.orgresearchgate.net This process, known as bioaccumulation and trophic transfer, is a key aspect of their environmental risk profile.

HCH isomers are readily taken up by aquatic organisms from the surrounding water. nih.gov In fish, uptake can occur through both dermal absorption and ingestion. irispublishers.com Studies have demonstrated that the accumulation of HCHs in organisms like worms and carp (B13450389) increases with the duration of exposure, eventually reaching a steady state. nih.gov The accumulation factor (AF) can vary between species; for example, the oligochaete Tubifex tubifex has shown higher AF values for HCHs than common carp, indicating a greater ability to accumulate these compounds from water. nih.gov

Once in the aquatic food chain, HCHs are transferred from lower to higher trophic levels. nih.govnih.gov Dietary intake is a significant pathway for bioaccumulation in predators. north-slope.orgnih.gov For instance, carp that consumed contaminated worms showed significantly higher bioaccumulation than those exposed only to contaminated water. nih.gov The biomagnification factor (BMF), which quantifies the increase in concentration from prey to predator, has been found to be greater than 1 for HCH isomers in freshwater food chains, indicating that they biomagnify. nih.gov However, some studies in river ecosystems have not observed a clear increase in tissue concentrations between invertebrates and fish. nih.gov In arctic marine food webs, food web magnification factors (FWMFs) indicated biomagnification for β-HCH, but not for γ-HCH. north-slope.orgresearchgate.net

HCH isomers also accumulate in terrestrial organisms, though the patterns can differ from aquatic systems. cdc.gov Plants can take up HCH from contaminated soil and the atmosphere. researchgate.net The primary mechanisms for HCH accumulation in plants are believed to be the sorption of HCH from the soil onto the roots and the sorption of volatilized HCH onto the aerial parts of the plant. researchgate.net Studies have shown that plants grown in HCH-treated soil accumulate the pesticide, with β-HCH often being a particularly accumulated isomer. researchgate.net For example, various plant species grown on a contaminated site accumulated HCH in their tissues, and analysis of the soil around their roots suggested that the plants helped reduce HCH levels in the immediate rhizosphere. researchgate.net

This accumulation in plants provides an entry point for HCH into the terrestrial food chain. pops.int When herbivores consume contaminated plants, the HCH is transferred to their tissues. Subsequently, predators that feed on these herbivores can accumulate even higher concentrations. pops.int Data from a study in South India indicated that HCHs were the dominant organochlorine pesticides in the local biota, with biomagnification factors (BMFs) greater than 1 observed in predators such as the little egret that feed on contaminated snails. pops.int The β-HCH isomer is particularly noted for its potential to bioaccumulate and biomagnify in terrestrial food chains. pops.int

Table 2: Bioaccumulation and Biomagnification Factors for HCH Isomers

Data sourced from north-slope.orgresearchgate.netnih.govpops.int.

Table of Mentioned Compounds

Trophic Magnification and Food Web Transfer

The process by which the concentration of a contaminant increases in organisms at successively higher levels in a food web is known as trophic magnification or biomagnification. This phenomenon is a significant concern for persistent, bioaccumulative substances like this compound (HCH) isomers. The transfer and magnification of these compounds are quantified using metrics such as the Biomagnification Factor (BMF), which measures the concentration increase between a predator and its prey, and the Trophic Magnification Factor (TMF), which describes the average rate of concentration increase per trophic level for an entire food web. oup.com TMFs are typically determined by regressing the logarithm of contaminant concentrations against the trophic position of various organisms, often established using stable nitrogen isotope analysis (δ¹⁵N). oup.com A TMF value greater than 1 indicates that the chemical biomagnifies within that food web. oup.com

Research across various global ecosystems reveals that the potential for trophic magnification differs significantly among HCH isomers, largely due to their varying persistence and the biotransformation capabilities of the organisms within the food web. nih.gov

Marine Food Webs

Arctic marine food webs have been a primary focus for studying HCH biomagnification due to the efficient energy transfer and longevity of higher-trophic-level predators. north-slope.org Studies have consistently shown that HCH isomers are present across all trophic levels, from zooplankton to marine mammals. coastalwiki.orgospar.org

In contrast, α-HCH and γ-HCH (lindane) generally show a lower tendency to biomagnify. Seabirds, for instance, appear to metabolize α- and γ-HCH readily, which results in low BMFs for these isomers. nih.gov However, in other organisms like invertebrates, fish, and ringed seals, α-HCH can be more resistant to degradation, leading to BMFs greater than 1. nih.gov Some studies have demonstrated that α-HCH has a greater ability to biomagnify than γ-HCH. pops.int A study in the Beaufort–Chukchi Seas found that Food Web Magnification Factors (FWMFs) ranged from 0.5 for γ-HCH to higher values for other organochlorines, indicating trophic dilution for the gamma isomer in that specific ecosystem. north-slope.orgnih.gov

The table below summarizes key trophic magnification findings for HCH isomers in marine environments.

| HCH Isomer | Factor Type | Value | Food Web/Region | Key Findings | Citation |

|---|---|---|---|---|---|

| β-HCH | TMF | 3.9 | Arctic (Northwater Polynya) | Isomer appears recalcitrant in all species examined (invertebrates, fish, seabirds, seals). | nih.govresearchgate.net |

| β-HCH | BMF | 1 - 18 (up to 280) | Arctic Marine | Accumulates to higher levels than other isomers, especially in birds and mammals. | pops.int |

| α-HCH | BMF | > 1 | Arctic (Northwater Polynya) | Observed in invertebrates, fish, and ringed seals. Low BMF in seabirds. | nih.gov |

| α-HCH | BMF | 1 - 16 | Marine (General) | Stereoselectively bioaccumulates and biomagnifies to a greater extent than γ-HCH. | pops.int |

| γ-HCH | FWMF | 0.5 | Arctic (Beaufort-Chukchi Seas) | Indicates trophic dilution (decrease in concentration with increasing trophic level). | north-slope.org |

| γ-HCH | BMF | < 1 (low) | Arctic (Northwater Polynya) | Readily metabolized by seabirds. | nih.gov |

| ΣHCHs | TTF (crab-to-goby) | 0.68 | Coastal Marine | HCHs with low hydrophobicity (log KOW < 5) did not show enrichment. | eeer.org |

Freshwater Food Webs

Trophic transfer of HCH isomers has also been confirmed in freshwater ecosystems. A study investigating a simple food chain of sludge worms (Tubifex tubifex) and common carp (Cyprinus carpio) found that dietary intake of contaminated worms led to significant bioaccumulation in the carp. nih.govresearchgate.net In this controlled environment, the biomagnification factors for all HCH isomers (α, β, and γ) were greater than 1, confirming their potential to magnify in freshwater food chains. nih.govresearchgate.net The study also noted enantioselective accumulation for α-HCH. nih.gov

| HCH Isomer | Factor Type | Value | Food Chain | Citation |

|---|---|---|---|---|

| α-HCH | BMF | > 1 | Tubifex tubifex to Common Carp | nih.govresearchgate.net |

| β-HCH | BMF | > 1 | Tubifex tubifex to Common Carp | nih.govresearchgate.net |

| γ-HCH | BMF | > 1 | Tubifex tubifex to Common Carp | nih.govresearchgate.net |

Terrestrial Food Webs

In terrestrial food chains, the biomagnification of HCH isomers is generally considered less pronounced compared to aquatic environments. nih.gov However, evidence shows that trophic transfer and magnification can occur, particularly for the persistent β-HCH isomer. pops.int For example, a study in South India found elevated concentrations of HCHs in snails, and their avian predators (little egrets) exhibited BMFs greater than 1. pops.intmhlw.go.jp The presence of HCH isomers, with α-HCH being the most concentrated, has also been documented in the blood of terrestrial apex predators like African leopards, demonstrating that these compounds reach the highest trophic levels. frontiersin.org The persistence of β-HCH in mammals is a recurring finding, suggesting it is more resistant to metabolic degradation than the α- and γ-isomers. frontiersin.org

Biodegradation and Biotransformation of Hexachlorocyclohexane Isomers

Microbial Degradation Pathways

Microbial degradation of HCH isomers can proceed through either aerobic or anaerobic mechanisms, each involving a unique set of enzymes and biochemical reactions. frontiersin.org While both pathways contribute to the environmental attenuation of HCH, aerobic degradation is generally the only condition under which mineralization of the compound occurs. frontiersin.org

Under aerobic conditions, several microorganisms, particularly bacteria, can utilize HCH isomers as a source of carbon and energy. frontiersin.orgfrontiersin.org The aerobic degradation pathway has been extensively studied in strains like Sphingobium japonicum UT26. frontiersin.orgfrontiersin.org The primary reactions in this process include dehydrochlorination, dechlorination, hydroxylation, and ultimately, mineralization. frontiersin.orgresearchgate.net

The primary aerobic degradation route for HCH isomers is known as the Lin pathway. nih.govasm.orgnih.gov This pathway is initiated by the enzyme HCH dehydrochlorinase, encoded by the linA gene. nih.govmdpi.com LinA is a key enzyme that catalyzes the dehydrochlorination of several HCH isomers, including the α, γ, and δ isomers. nih.govmdpi.com This initial step involves the removal of a hydrogen and a chlorine atom from the HCH molecule. For instance, the degradation of the α-HCH isomer begins with dehydrochlorination. nih.gov Similarly, the degradation of the γ-HCH isomer (lindane) is also initiated by LinA. frontiersin.org Different variants of the LinA enzyme, such as LinA-type1 and LinA-type2, exhibit varying levels of activity towards different HCH isomers. researchgate.net

Following the initial dehydrochlorination, the haloalkane dehalogenase enzyme, encoded by the linB gene, plays a crucial role. nih.govnih.gov LinB catalyzes the hydrolytic dechlorination of HCH metabolites. frontiersin.orgnih.gov This enzyme is particularly important for the degradation of β- and δ-HCH isomers, where it facilitates two successive rounds of hydrolytic dechlorination. nih.govnih.gov LinB, a monomeric 32 kDa protein, belongs to the α/β hydrolase fold superfamily. nih.gov In the degradation of γ-HCH, after the initial action of LinA, LinB acts on the resulting intermediates. frontiersin.org For example, LinB is responsible for the hydrolytic dechlorination of 1,3,4,6-tetrachloro-1,4-cyclohexadiene (B1210607) (1,4-TCDN) to 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (B1199288) (2,5-DDOL). frontiersin.orgfrontiersin.org

The ultimate goal of biodegradation is the complete mineralization of the contaminant into benign products like carbon dioxide (CO2) and water. nih.gov Under aerobic conditions, HCH can be completely degraded and mineralized. researchgate.netiaea.org The downstream pathway of HCH degradation involves the conversion of intermediates like 2,5-DCHQ into compounds that can enter central metabolic cycles. frontiersin.org Enzymes such as reductive dechlorinase (LinD), ring-cleavage dioxygenase (LinE), and maleylacetate (B1240894) reductase (LinF) convert 2,5-DCHQ to β-ketoadipate. frontiersin.org This is then further metabolized to succinyl-CoA and acetyl-CoA, which can enter the citrate (B86180) cycle. ispub.com Studies using radiolabeled γ-HCH have confirmed its mineralization to ¹⁴CO₂ in soil under strictly oxic conditions. nih.gov

Under anaerobic conditions, the degradation of HCH isomers proceeds through reductive dechlorination. This process is generally slower than aerobic degradation and often results in the accumulation of intermediate metabolites. researchgate.net Several anaerobic bacteria, including species of Clostridium and Desulfovibrio, have been shown to degrade HCH isomers. nih.gov

Two primary anaerobic degradation pathways have been proposed. One pathway involves the transformation of γ-HCH to tetrachlorocyclohexene (TCCH) and then to lower chlorinated compounds through dichloro-elimination and dehydrochlorination. frontiersin.org This can lead to the formation of chlorobenzene. frontiersin.orgnih.gov Another proposed pathway involves the initial dechlorination of HCH isomers to form pentachlorocyclohexane, which is then converted to dichlorobenzene and finally chlorobenzene. frontiersin.orgresearchgate.net The degradation of the β-HCH isomer under anaerobic conditions can result in the formation of benzene (B151609) and chlorobenzene. nih.gov Tracer experiments have also indicated that the metabolite benzene can be mineralized to CO₂ and methane (B114726) under anaerobic conditions. researchgate.net

Reductive Dechlorination Pathways

Enantioselective Microbial Degradation of Chiral Hexachlorocyclohexane (B11772) Isomers

Among the HCH isomers, α-HCH is chiral, existing as two enantiomers, (+)-α-HCH and (-)-α-HCH, which are present in a racemic mixture in technical HCH. nih.gov Microbial degradation of α-HCH can be enantioselective, meaning that one enantiomer is degraded preferentially over the other. acs.orgufz.de This preferential degradation has been observed in various environments, including groundwater, soil, and aquatic systems. acs.orgoup.com

The direction of enantioselectivity can vary. For example, preferential degradation of the (+)-α-HCH enantiomer has been observed in anaerobic sewage sludge and in Arctic lakes, wetlands, and streams. acs.org Conversely, some soils have shown a depletion of (-)-α-HCH. acs.org The enzymes responsible for this selectivity have been identified in some bacteria. For instance, the dehydrochlorinases LinA1 and LinA2 from Sphingomonas paucimobilis B90A exhibit opposite enantioselectivities toward α-HCH. nih.gov LinA1 preferentially degrades (+)-α-HCH, while LinA2 preferentially degrades (-)-α-HCH. nih.gov This enzymatic differentiation provides a molecular basis for the observed shifts in the enantiomeric composition of α-HCH in the environment. nih.gov

The enantioselective degradation is influenced by the microbial populations present, as different microorganisms may have enzymes with different stereospecificities. nih.govufz.de The presence of specific HCH-degrading bacteria, such as those from the genus Sphingomonas, has been correlated with the stereoselective accumulation of HCH isomers in agricultural soils. ufz.de

Environmental Factors Influencing Biodegradation

The rate and extent of HCH biodegradation are significantly influenced by various environmental factors that affect microbial activity and the availability of the contaminants. wur.nlnih.gov

Redox Conditions (Aerobic vs. Anaerobic)

Redox conditions are a critical factor determining the predominant microbial species and the types of biodegradation reactions that occur. wur.nl HCH can be degraded under both aerobic (oxic) and anaerobic (anoxic) conditions, though the pathways and efficiencies differ. nih.gov

Anaerobic degradation, primarily through reductive dechlorination, is a key process for HCH transformation. acs.org It is often considered the more significant pathway for the initial breakdown of HCH in many environments. nih.gov However, complete mineralization (the conversion of the organic compound to inorganic products like CO2) is generally observed only under aerobic conditions. nih.gov The initial steps of aerobic degradation are often catalyzed by dehydrochlorinases and hydrolytic dechlorinases. asm.org The degradation rates of different isomers also vary with redox conditions; for instance, the degradation of α- and γ-HCH is typically faster under anaerobic conditions. nih.gov

Temperature and Soil Organic Carbon Content

Temperature plays a crucial role in the biodegradation of HCH by affecting microbial growth rates and enzyme activity. wur.nlnih.gov Generally, moderate temperatures are optimal for HCH degradation. nih.gov For example, one study found that an incubation temperature of 30°C was optimal for the degradation of α- and γ-HCH in both liquid culture and soil slurry. nih.gov The rate of degradation tends to decrease at lower or higher temperatures. wur.nlmdpi.com

Soil organic carbon (SOC) content also influences HCH biodegradation. nih.gov Organic matter can affect the sorption of HCH, its availability to microorganisms, and can also serve as a co-substrate, potentially enhancing microbial activity. nih.gov However, the relationship is complex. While higher organic matter can support a larger microbial population, it can also increase the sorption of HCH to soil particles, reducing its bioavailability for degradation. The decomposition rate of soil organic matter itself is temperature-sensitive, which can further interact with the degradation of contaminants like HCH. usda.govfrontiersin.org

Microbial Community Composition and Activity

The composition and activity of the indigenous microbial community are fundamental to the biodegradation of HCH. researchgate.neturi.edu The presence of specific microorganisms with the genetic capacity to produce HCH-degrading enzymes is a prerequisite for effective bioremediation. nih.gov Genera such as Sphingomonas (now also classified as Sphingobium) are well-known for their ability to degrade HCH isomers aerobically. nih.govplos.org Under anaerobic conditions, bacteria like Clostridium and Dehalobacter have been implicated in reductive dechlorination. nih.govacs.orgbiorxiv.org

Phytoremediation and Plant-Microbe Interactions in this compound Degradation

Phytoremediation, a cost-effective and environmentally sound technology, utilizes plants and their associated microorganisms to remove, contain, or degrade contaminants from soil and water. nih.govresearchgate.net This approach is particularly promising for widespread, low-level contamination with persistent organic pollutants like this compound (HCH). nih.gov The process leverages several mechanisms, including the direct uptake and metabolism of HCH by plants (phytodegradation), and the stimulation of microbial degradation in the root zone (rhizodegradation). researchgate.netwsl.ch The synergy between plants and microbes is crucial, as it often leads to more efficient and complete remediation than either component could achieve alone. wsl.chfrontiersin.org

The effectiveness of HCH phytoremediation involves three primary processes:

Uptake and Accumulation : Plants absorb HCH isomers from the soil through their root systems, after which the compounds are partitioned into lipophilic tissues. researchgate.net Uptake can also occur from the atmosphere, with volatilized HCH molecules being absorbed by aerial plant tissues like leaves and bark. researchgate.netnih.gov The main route for HCH uptake from the soil into the plant trunk is via the roots, driven by the plant's water flux. nih.gov

Phytotransformation : Once inside the plant, HCH can be detoxified by various plant enzymes. nih.gov These include P450 monooxygenases, dehalogenases, and glutathione (B108866) S-transferases (GST), which transform the toxic compounds into less harmful metabolites. nih.gov These metabolites can then be stored in plant tissues, often in vacuoles, or further conjugated with sugars or glutathione. wsl.ch

Rhizosphere Degradation : Plants release exudates (sugars, amino acids, organic acids) from their roots, which serve as a source of nutrients for soil microorganisms. wsl.chfrontiersin.org This stimulates microbial density and metabolic activity in the rhizosphere (the soil region immediately surrounding the roots), enhancing the biodegradation of HCH isomers. nih.govwsl.ch This plant-microbe interaction is a cornerstone of effective phytoremediation for recalcitrant compounds. uniovi.es

Research Findings in Plant-Mediated HCH Degradation

The uptake pathway can influence which isomers accumulate. For instance, the bark of trees can act as a passive sampler, absorbing HCH from the air, which can lead to a higher accumulation of the more volatile α-HCH compared to other isomers. nih.gov Inside the plant, the detoxification of γ-HCH in common reed (Phragmites australis) has been attributed to glucosyl-transferase (UGT) enzymes in the roots and rhizomes, and GST enzymes in the leaves. nih.gov

The Role of Plant-Associated Microbes

The interaction between plants and microorganisms is fundamental to successful HCH remediation. nih.govfrontiersin.org This synergistic relationship can be divided into two main categories: rhizospheric and endophytic interactions.

Rhizospheric Interactions : The rhizosphere is a hot spot for microbial activity. wsl.ch Plants can release specific compounds in their root exudates that attract and foster the growth of HCH-degrading bacteria. mdpi.com This process, known as phytostimulation, significantly enhances the breakdown of HCH in the soil. nih.govwsl.ch For example, the degradation of HCH isomers is enhanced in the rhizosphere of Kochia sp. compared to non-vegetated soil. wsl.ch Sphingomonads are key players in the rhizoremediation of HCH, with studies showing increased dissipation in the rhizosphere of Cytisus and maize plants when inoculated with Sphingomonadaceae strains. researchgate.net

Endophytic Interactions : Endophytic bacteria live within plant tissues without causing harm and can play a direct role in degrading contaminants taken up by the host plant. mdpi.comuhasselt.be This close contact provides a protected environment for the microbes and allows for efficient transfer of metabolites. mdpi.com Endophytes can possess the necessary catabolic genes for HCH degradation and can also promote plant growth by producing phytohormones, solubilizing phosphate, or protecting the plant from stress, indirectly enhancing phytoremediation efficiency. uniovi.esmdpi.comnih.gov For example, the rhizospheric bacterium Microbacterium spp. strain P27, isolated from Phragmites karka, was able to degrade 82.7% of γ-HCH (at 50 mg/L) in 15 days while also promoting plant growth. frontiersin.org

Synergistic Degradation: Case Studies

Numerous studies have highlighted the enhanced degradation of HCH through combined plant-microbe systems.

A study investigating the removal of β-HCH from water used three bacterial strains (Ochrobactrum sp. Och1, Ochrobactrum sp. Och2, and Pseudomonas sp. Pse1) both alone and in combination with Canna plants. mdpi.comresearchgate.net The combination of the Ochrobactrum sp. Och1 strain with Canna plants demonstrated the highest removal efficiency, showcasing a powerful synergistic effect. mdpi.comresearchgate.net

Table 1: Synergistic Removal of β-HCH from Water by Canna and Degrading Bacteria

This interactive table presents the removal efficiency of β-HCH by different combinations of Canna plants and bacterial strains at two different initial concentrations.

| Treatment Group | Initial β-HCH Concentration (µg·L⁻¹) | Removal Efficiency (%) |

|---|---|---|

| Och1 (bacterium only) | 10 | 33.49 |

| Canna (plant only) | 10 | 55.78 |

| Och1 + Canna | 10 | 96.74 |

| Och1 (bacterium only) | 100 | - |

| Canna (plant only) | 100 | 83.33 |

| Och1 + Canna | 100 | 99.06 |

Data sourced from references mdpi.comresearchgate.net. The '-' indicates data not provided for that specific combination at that concentration in the source.

Another study focused on the synergistic degradation of γ-HCH (lindane) using the grass Megathyrsus maximus in combination with a consortium of fungi. plos.org The results showed that the combined action of the plant and fungi significantly accelerated the degradation of lindane compared to the plant or fungi alone. plos.org

Table 2: Degradation of γ-HCH (Lindane) by Megathyrsus maximus and Fungi

| Treatment | Initial Lindane (mg/kg) | Final Lindane (mg/kg) | Degradation Efficiency (%) |

|---|---|---|---|

| Plant Alone | 45.00 | 12.34 | 72.58 |

| Fungi Alone | 45.00 | 11.94 | 73.47 |

| Plant + Fungi (20% treatment) | 45.00 | 11.26 | 75.00 |

| Plant + Fungi (30% treatment) | 45.00 | 9.34 | 79.24 |

| Plant + Fungi (40% treatment) | 45.00 | 5.10 | 88.67 |

Data sourced from reference plos.org. Note: The degradation percentages in the source text and table show some inconsistency; the values here are calculated based on the provided concentrations.

These studies underscore the principle that combining the metabolic capabilities of microorganisms with the uptake and translocation systems of plants creates a highly effective remediation system for HCH-contaminated environments. frontiersin.orgfrontiersin.org

Toxicological Research on Hexachlorocyclohexane Isomers

Mechanisms of Cellular and Molecular Toxicity

The toxicity of HCH isomers is multifaceted, involving various cellular and molecular pathways that can lead to adverse health effects. mdpi.com Research has shown that the different spatial arrangements of chlorine atoms in each isomer result in distinct molecular properties and, consequently, specific mechanisms of action. researchgate.net

A primary target for HCH isomers is the central nervous system (CNS). dss.go.thinchem.org The isomers can either stimulate or depress the CNS. For instance, α-HCH and γ-HCH are CNS stimulants that can induce violent, epileptiform convulsions, while β-HCH and δ-HCH act as depressants. inchem.org

The neurotoxic effects of γ-HCH are largely attributed to its interaction with the γ-aminobutyric acid (GABA) system. researchgate.netinchem.org Specifically, γ-HCH interferes with the GABA-A receptor-chloride channel complex by binding to the picrotoxin (B1677862) site. ebi.ac.ukinchem.org This action blocks the inhibitory function of GABA, leading to hyperexcitability and seizures. inchem.org In contrast, α-HCH and δ-HCH have been shown to potentiate GABA-A receptor currents. researchgate.net The differing effects of the isomers on the GABAergic system highlight their stereospecific interactions with neuronal receptors.

Table 1: Effects of HCH Isomers on Central Nervous System Function

| Isomer | Primary Effect on CNS | Mechanism of Action |

| α-HCH | Stimulant inchem.org | Potentiates GABA-A receptor currents researchgate.net |

| β-HCH | Depressant inchem.org | Lameness and flaccidity of musculature inchem.org |

| γ-HCH (Lindane) | Stimulant inchem.org | Blocks GABA-A receptor-chloride channel complex researchgate.netinchem.org |

| δ-HCH | Depressant inchem.org | Potentiates GABA-A receptor currents researchgate.net |

HCH isomers can disrupt intracellular calcium ([Ca2+]i) homeostasis, a critical process for normal cellular function and viability. researchgate.netescholarship.org The disruption of calcium signaling can lead to a cascade of detrimental events, including altered enzyme activity and cell death. escholarship.org

Studies have demonstrated that the effects of HCH on calcium levels are both isomer- and cell-type specific. researchgate.net For example, in neurons, both δ-HCH and γ-HCH stimulate the influx of Ca2+ through voltage-gated Ca2+ channels. researchgate.netnih.gov However, they affect different intracellular calcium pools; γ-HCH acts on a dantrolene-sensitive pool, while δ-HCH primarily affects a dantrolene-insensitive pool. nih.gov In human neutrophils, α-, δ-, and γ-HCH, but not β-HCH, have been found to increase intracellular Ca2+ concentrations. researchgate.net Research in Ehrlich Ascites tumor cells has linked HCH-induced inhibition of Na+,K+-ATPase to an increase in intracellular calcium. nih.gov

The liver is another significant target for HCH toxicity, where isomers can interfere with hepatic oxidative capacity and glutathione (B108866) metabolism. inchem.org HCH isomers are known to induce hepatic oxidative enzymes. inchem.org For example, γ-HCH can induce several drug-metabolizing enzymes, including glutathione-S-transferase. food.gov.uk

Exposure to HCH can lead to the depletion of glutathione (GSH), a crucial antioxidant, which is a key event in HCH-induced cytotoxicity. nih.gov Studies on β-HCH have shown it can induce an increase in the oxidized form of glutathione (GSSG), leading to a decrease in the GSH/GSSG ratio, indicative of oxidative stress. mdpi.com

HCH isomers have been shown to affect lipid metabolism. inchem.org Dietary intake of technical HCH in mice led to hyperlipidemia, with significant increases in blood triglycerides, phospholipids (B1166683), and cholesterol. nih.gov While the γ-isomer at lower concentrations did not affect the blood lipid profile, at higher levels, it increased phospholipids and cholesterol. nih.gov Interestingly, the hypertriglyceridemia caused by HCH was associated with lower triglyceride levels in the liver, suggesting an increased rate of secretion from the liver into the bloodstream. nih.gov

Table 2: Effects of HCH Isomers on Lipid Profile in Mice

| HCH Type | Effect on Blood Lipids | Effect on Liver Triglycerides |

| Technical HCH | Increased triglycerides, phospholipids, and cholesterol nih.gov | Decreased nih.gov |

| γ-HCH (high dose) | Increased phospholipids and cholesterol nih.gov | Not specified |

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in sensing and metabolizing xenobiotics. mdpi.com Some HCH isomers can activate AhR signaling. frontiersin.org Research on β-HCH has demonstrated its ability to act as an activator of AhR signaling. mdpi.comuniroma1.it This activation can lead to the translocation of AhR into the nucleus, where it can modulate the expression of target genes. mdpi.com Studies have suggested that β-HCH may directly interact with AhR, leading to its activation and subsequent degradation through the ubiquitin-proteasome system. uniroma1.it

A common mechanism of toxicity for many HCH isomers is the induction of oxidative stress. nih.govcdc.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com

Several studies have confirmed that HCH isomers can induce the formation of ROS. nih.goviarc.fr For instance, α-HCH exposure in rats has been linked to increased lipid peroxidation activities. regulations.gov In Ehrlich Ascites tumor cells, HCH-induced cell death was associated with ROS formation and lipid peroxidation. nih.gov The β-HCH isomer has also been shown to promote an oxidative stress condition in cell lines. mdpi.com This increase in oxidative stress can be linked to increased activity of enzymes like NAD(P)H oxidase. nih.gov

Alterations in Cellular Bioenergetic Profiles (e.g., Aerobic Glycolysis)

Research has shown that β-hexachlorocyclohexane (β-HCH) can alter the cellular bioenergetic profile. nih.govresearchgate.netnih.gov Studies using LNCaP and HepG2 cell lines as models have indicated that β-HCH promotes a metabolic shift towards aerobic glycolysis. nih.govresearchgate.netnih.gov This is supported by observations of variations in the lactate/pyruvate ratio following exposure to β-HCH. nih.gov This alteration in energy metabolism is a key aspect of the cellular response to this isomer. nih.govresearchgate.netnih.gov

Genotoxicity and DNA Damage

Hexachlorocyclohexane (B11772) isomers have been the subject of numerous studies to evaluate their genotoxic potential, which is their ability to damage DNA and potentially lead to mutations or cancer. nih.gov

DNA Fragmentation and Strand Breaks

Several studies have demonstrated that HCH isomers can induce DNA fragmentation and strand breaks. For instance, α-HCH has been shown to cause a dose-dependent increase in DNA breaks in primary cultures of rat and human hepatocytes. nih.gov However, this effect was not observed in mouse hepatocytes. nih.gov The mechanism appears to involve the transformation of α-HCH into reactive species through a cytochrome P450-dependent reaction. nih.gov

Similarly, γ-HCH has been found to induce DNA strand breaks. inchem.org Studies on pregnant mice administered γ-HCH showed increased DNA single-strand breaks in fetal and placental tissues. cdc.gov In vitro studies have also reported DNA damage in cultures of rat and human nasal and gastric mucosa cells exposed to γ-HCH. cdc.gov

Research on β-HCH has also revealed its capacity to cause DNA damage. nih.govresearchgate.netnih.govnih.gov Exposure of BEAS-2B human bronchial epithelium cells to β-HCH resulted in increased DNA fragmentation, as demonstrated by the comet assay. nih.gov Furthermore, β-HCH can induce the phosphorylation of H2A.X, a marker of DNA double-strand breaks, in both LNCaP and HepG2 cells. nih.govnih.govnih.gov

Micronucleus Induction and Chromosomal Aberrations

The genotoxicity of HCH isomers has also been assessed by examining their ability to induce micronuclei and chromosomal aberrations. Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. univali.br Chromosomal aberrations refer to changes in the normal structure or number of chromosomes. nih.gov

Studies using the cytokinesis-block micronucleus assay in human peripheral blood lymphocyte cultures have shown that γ-HCH can induce a significant increase in the frequency of micronuclei (MN) and binucleated cells with micronuclei (BNMN). researchgate.net β-HCH also showed a positive induction of MN and BNMN at higher concentrations. researchgate.net In contrast, α-HCH did not induce a significant increase in MN frequency under the same experimental conditions. researchgate.net